molecular formula C20H24FN5O3 B4139727 1-(2-Fluorophenyl)-3-[3-[4-(2-nitrophenyl)piperazin-1-yl]propyl]urea

1-(2-Fluorophenyl)-3-[3-[4-(2-nitrophenyl)piperazin-1-yl]propyl]urea

Cat. No.: B4139727
M. Wt: 401.4 g/mol
InChI Key: JRRPVQRWFDBYAJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a 2-fluorophenyl group and a 2-nitrophenyl-substituted piperazine moiety, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products

    Reduction: Conversion of the nitrophenyl group to an aminophenyl group.

    Substitution: Introduction of various nucleophiles to the fluorophenyl ring.

    Hydrolysis: Breakdown of the urea linkage to form amines and carbon dioxide.

Scientific Research Applications

N-(2-fluorophenyl)-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea stands out due to its unique combination of a fluorophenyl group and a nitrophenyl-substituted piperazine moiety. This structure imparts specific chemical and biological properties that are distinct from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[3-[4-(2-nitrophenyl)piperazin-1-yl]propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O3/c21-16-6-1-2-7-17(16)23-20(27)22-10-5-11-24-12-14-25(15-13-24)18-8-3-4-9-19(18)26(28)29/h1-4,6-9H,5,10-15H2,(H2,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRPVQRWFDBYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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